molecular formula C20H24FN3O2 B2954866 3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034382-08-4

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2954866
CAS No.: 2034382-08-4
M. Wt: 357.429
InChI Key: QIFHXVQHDMMFAZ-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is likely to be an organic compound containing a benzamide moiety with a fluoro and a methoxy substituent, and a piperidine ring attached to the benzamide nitrogen through a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the fluoro and methoxy groups attached to the benzene ring, and the piperidine ring attached to the benzamide nitrogen .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluoro group could potentially be replaced with other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoro and methoxy groups could potentially affect its polarity and solubility .

Scientific Research Applications

Molecular Imaging and Diagnostic Applications

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide and its derivatives have been explored for their potential in molecular imaging and diagnostics, particularly in the context of neurological conditions. For example, a related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This application involves positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research has shown significant decreases in 5-HT(1A) receptor densities correlated with worsening clinical symptoms, highlighting the compound's utility in diagnosing and understanding neurological conditions (Kepe et al., 2006).

Drug Discovery and Pharmacological Research

Compounds structurally similar to this compound have been synthesized and studied for their pharmacological properties. For instance, research into the radiosynthesis of radioiodinated ligands for serotonin‐5HT2‐receptors, like 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, has contributed to the development of promising tracers for γ‐emission tomography. These studies underscore the relevance of such compounds in advancing neuropharmacological research and developing novel diagnostic tools (Mertens et al., 1994).

Neuropharmacological Mechanisms

Research into benzamide derivatives and their role in neuropharmacology has led to insights into the mechanisms of action of potential antipsychotic drugs. For example, 2-phenylpyrroles, as conformationally restricted benzamide analogues, have been studied for their dopamine antagonistic activity. These studies have contributed to understanding the pharmacophore's structure-activity relationships, providing a basis for the development of new antipsychotic medications with improved efficacy and reduced side effects (van Wijngaarden et al., 1987).

Safety and Hazards

As with any chemical compound, handling “3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid ingestion and inhalation .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-14-11-17(5-8-22-14)24-9-6-15(7-10-24)13-23-20(25)16-3-4-19(26-2)18(21)12-16/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFHXVQHDMMFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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